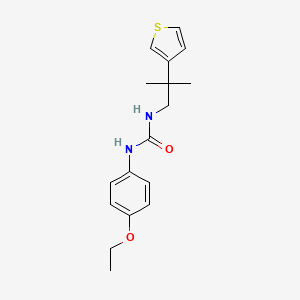
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an ethanone moiety
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines, under specific reaction conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where the pyrrolidine ring is treated with phenylsulfonyl chloride in the presence of a base.
Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety through a coupling reaction, such as the Suzuki–Miyaura coupling, which utilizes boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylsulfonylpyrrole: A related compound with a similar sulfonyl group but different ring structure.
Phenoxyacetic Acid Derivatives: Compounds with a phenoxy group attached to an acetic acid moiety, used in various applications.
Uniqueness
2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is unique due to its combination of a pyrrolidine ring, phenylsulfonyl group, and ethanone moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(14-23-15-7-3-1-4-8-15)19-12-11-17(13-19)24(21,22)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMRVSVIOLESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)
![N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2441530.png)

![3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2441532.png)
![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![4-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2441536.png)
![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)
![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![ethyl 4-[4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2441546.png)
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)
